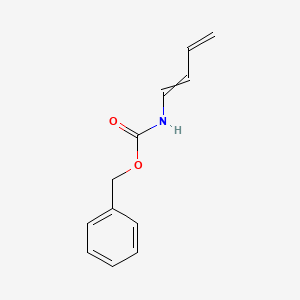

Benzyl 1,3-butadienylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 1,3-butadienylcarbamate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Diels-Alder Reactions Catalyzed by Chiral Brønsted Acids

Benzyl 1,3-butadienylcarbamate (1a) participates in DA reactions with vinyl ketones, catalyzed by chiral phosphoric acids or phosphoramides. These reactions exhibit high endo selectivity and excellent enantioselectivity (ee), driven by hydrogen bonding between the catalyst and reactants.

Key Findings

-

Catalyst Screening :

-

Chiral phosphoric acid (cat. 4a) showed no reactivity, while phosphoramides (e.g., cat. 4b) facilitated the reaction with ethyl vinyl ketone, yielding 54% yield and 73% ee .

-

Optimal results were achieved with (R)-configured phosphoramides (e.g., 4g), delivering 79% yield and 75% ee for ethyl vinyl ketone .

-

-

Substrate Scope :

-

Transition State Analysis :

-

Density functional theory (DFT) calculations revealed hydrogen bonds between the catalyst’s P=O group and the carbamate’s NH, and between the catalyst’s NH and the vinyl ketone’s carbonyl .

-

The dienylcarbamate approaches the dienophile from the si-face of Cα, leading to endo-selective cycloadducts .

-

Table 1: Asymmetric DA Reactions Catalyzed by Phosphoramides

| Catalyst | Diene (R1, R2) | Dienophile | Yield | ee |

|---|---|---|---|---|

| 4g | H, CH3 | Ethyl vinyl ketone | 79% | 75% |

| 4g | H, CH3 | Methyl vinyl ketone | 66% | 80% |

| 4g | H, CH3 | 2-Thiophenyl vinyl ketone | 97% | 99% |

Catalysis by Molecularly Imprinted Polymers (MIPs)

MIPs have been employed to catalyze DA reactions between this compound and N,N-dimethyl acrylamide. These systems demonstrate cross-linker-dependent catalytic activity and temperature-inverted reactivity .

Key Findings

-

Cross-Linker Effects :

-

Polymers with ethylene glycol dimethacrylate (EDMA) as the cross-linker showed higher catalytic efficiency compared to divinylbenzene (DVB) .

-

Temperature effects were inversely correlated with catalytic activity; elevated temperatures reduced MIP-catalyzed reaction rates, unlike solution-phase reactions .

-

-

Kinetic Analysis :

-

Mechanistic Insights :

Table 2: MIP-Catalyzed DA Reactions – Key Data

| Cross-Linker | Temperature (°C) | Relative Rate | Specific Swelling (SWsp) |

|---|---|---|---|

| EDMA | 40 | 2.8 | 0.45 |

| DVB | 40 | 2.1 | 0.32 |

| EDMA | 120 | 1.5 | – |

Mechanistic and Structural Considerations

-

Role of the NH Group :

-

Endo Selectivity :

-

Thermal Stability :

Eigenschaften

Molekularformel |

C12H13NO2 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

benzyl N-buta-1,3-dienylcarbamate |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14) |

InChI-Schlüssel |

LSQDRSXFUSBRBP-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC=CNC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.